molecular formula C9H12N2O B12829754 1-(3-Methoxypyridin-2-yl)cyclopropan-1-amine

1-(3-Methoxypyridin-2-yl)cyclopropan-1-amine

Cat. No.: B12829754
M. Wt: 164.20 g/mol
InChI Key: PAEVIEAPDLBXMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxypyridin-2-yl)cyclopropan-1-amine and its salt form, the dihydrochloride (CAS 1384265-60-4), are valuable chemical intermediates in medicinal chemistry and neuroscience research . This compound features a cyclopropane ring fused to a 3-methoxypyridine scaffold, a structure of significant interest in the development of novel central nervous system (CNS) active agents. Research into analogous 2-phenylcyclopropylmethylamines has identified this chemical class as a key scaffold for developing potent and selective agonists for the 5-HT2C receptor (serotonin 2C receptor) . The 5-HT2C receptor is a promising therapeutic target for a range of disorders, including schizophrenia, obesity, and drug addiction . Compounds based on this scaffold are investigated for their potential to be "biased agonists" that selectively activate beneficial Gq protein-mediated signaling pathways over those linked to β-arrestin recruitment, which may lead to improved efficacy and reduced side effects, such as the cardiac valvulopathy associated with 5-HT2B receptor activation . As such, this compound serves as a critical building block for researchers synthesizing and optimizing new chemical entities to study serotonin receptor pharmacology and to develop potential antipsychotic and anti-obesity medications . This product is intended for research and further manufacturing applications only and is not intended for direct human or veterinary use.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

1-(3-methoxypyridin-2-yl)cyclopropan-1-amine

InChI

InChI=1S/C9H12N2O/c1-12-7-3-2-6-11-8(7)9(10)4-5-9/h2-3,6H,4-5,10H2,1H3

InChI Key

PAEVIEAPDLBXMF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC=C1)C2(CC2)N

Origin of Product

United States

Preparation Methods

Simmons-Smith Cyclopropanation

A widely used method for cyclopropane synthesis is the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and a zinc reagent (often diethyl zinc). This method is known for its mild conditions and stereoselectivity.

  • In the context of cyclopropanation of pyridine derivatives, the alkene precursor bearing the 3-methoxypyridin-2-yl substituent can be cyclopropanated using a Furukawa-modified Simmons-Smith reaction (diethyl zinc and diiodomethane) to yield cyclopropane derivatives in good yields (70-85%) with high diastereoselectivity.

Transition Metal-Catalyzed Cyclopropanation

  • Ruthenium or rhodium catalysts can be employed for cyclopropanation using diazo compounds such as ethyl diazoacetate. For example, ethyl diazoacetate reacts with styrene derivatives in the presence of dichloro(p-cymene)ruthenium(II) dimer and chiral ligands to afford cyclopropanecarboxylates with stereochemical control.
  • This approach can be adapted for heteroaryl-substituted alkenes, including methoxypyridine derivatives, to form cyclopropane rings with defined stereochemistry.

Functionalization of the Pyridine Ring

  • The 3-methoxy substituent on the pyridine ring can be introduced via selective methoxylation of 3-hydroxypyridine precursors or by using appropriately substituted pyridine starting materials.
  • The pyridine ring is typically constructed or modified prior to cyclopropanation to ensure the correct substitution pattern.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Preparation of 3-methoxypyridin-2-yl alkene precursor Starting from 3-methoxypyridine derivatives, installation of allyl or vinyl group at 2-position Provides alkene substrate for cyclopropanation
2 Cyclopropanation Diethyl zinc, diiodomethane (Furukawa-modified Simmons-Smith) Formation of cyclopropane ring with high diastereoselectivity
3 Conversion of ester to amide Methyl formate, ammonia Amide intermediate formation
4 Amide to amine conversion Sodium hydroxide, sodium hypochlorite Formation of cyclopropanamine
5 Purification and characterization Chromatography, NMR, MS Confirmation of structure and purity

Research Findings and Notes

  • The Simmons-Smith cyclopropanation is favored for its mildness and stereoselectivity, especially when applied to heteroaryl-substituted alkenes.
  • Transition metal-catalyzed cyclopropanation offers stereochemical control but may require more complex ligands and conditions.
  • The Curtius rearrangement and related azide chemistry provide efficient routes to amines but involve potentially hazardous intermediates such as azides and isocyanates.
  • Alternative methods such as aza-Sakurai-Hoshomi three-component reactions can be used to prepare homoallylamines, which can be cyclopropanated subsequently.
  • Removal of impurities such as dimethyl sulfide is critical in multi-step syntheses to avoid catalyst deactivation in cyclopropanation steps.
  • The overall synthetic routes require careful control of stereochemistry and functional group compatibility, especially due to the sensitivity of the cyclopropane ring and the heteroaromatic substituent.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages
Simmons-Smith Cyclopropanation Diethyl zinc, diiodomethane Mild, stereoselective, good yields Requires alkene precursor
Transition Metal Catalysis Ru or Rh catalysts, diazo compounds High stereocontrol More complex, expensive catalysts
Curtius Rearrangement Acyl azide intermediates Direct amine formation, stereospecific Hazardous azide intermediates
Reductive Amination Ammonia or amines, reducing agents Straightforward amine introduction May require sensitive intermediates
Aza-Sakurai-Hoshomi Reaction Aldehyde, amine, allyltrimethylsilane, Lewis acid One-pot, efficient homoallylamine synthesis Requires subsequent cyclopropanation

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxypyridin-2-yl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The methoxy group on the pyridine ring can undergo nucleophilic substitution reactions with reagents such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or amines in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Oxidized derivatives of the cyclopropane ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

1-(3-Methoxypyridin-2-yl)cyclopropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3-Methoxypyridin-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers on the Pyridine Ring

Key Compounds :

  • 1-(5-Methoxypyridin-3-yl)cyclopropan-1-amine (CAS: 1266219-61-7)
  • 1-(6-Methoxypyridin-2-yl)cyclopropan-1-amine (CAS: 1060806-97-4)
Property 1-(3-MeO-Pyridin-2-yl) 1-(5-MeO-Pyridin-3-yl) 1-(6-MeO-Pyridin-2-yl)
Molecular Formula C₉H₁₂N₂O C₉H₁₂N₂O C₉H₁₂N₂O
MW (g/mol) 164.21 164.21 164.21
CAS 1266224-49-0 1266219-61-7 1060806-97-4
Substitution Pattern 3-MeO, Pyridin-2-yl 5-MeO, Pyridin-3-yl 6-MeO, Pyridin-2-yl

Key Differences :

  • Electronic Effects: The 3-methoxy group on pyridin-2-yl (target compound) creates distinct resonance and inductive effects compared to the 5-methoxy on pyridin-3-yl ().
  • Solubility : The position of the methoxy group affects hydrogen-bonding capacity and solvent accessibility. For example, 3-methoxy substitution may enhance solubility in polar solvents compared to 6-methoxy derivatives .

Halogen-Substituted Analogs

Key Compounds :

  • 1-(3-Chloropyridin-2-yl)cyclopropan-1-amine (CAS: 1260913-26-5)
  • 1-(4-Chloro-3-nitrophenyl)cyclopropan-1-amine (CAS: 900505-08-0)
Property 1-(3-MeO-Pyridin-2-yl) 1-(3-Cl-Pyridin-2-yl) 1-(4-Cl-3-NO₂-Ph)
Molecular Formula C₉H₁₂N₂O C₈H₉ClN₂ C₉H₉ClN₂O₂
MW (g/mol) 164.21 168.63 212.64
Substituent Effects Electron-donating (MeO) Electron-withdrawing (Cl) Strongly electron-withdrawing (Cl, NO₂)

Key Differences :

  • Metabolic Stability : Methoxy groups are prone to demethylation, whereas chloro substituents resist metabolic degradation, possibly extending half-life .

Fluorinated Derivatives

Key Compounds :

  • 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride (CAS: 1439897-84-3)
  • 1-(3,3-Difluorocyclobutyl)cyclopropan-1-amine hydrochloride (CAS: 2613382-02-6)
Property 1-(3-MeO-Pyridin-2-yl) 1-(2-F-Ph) Cyclopropanamine 1-(3,3-F₂-Cyclobutyl)
Molecular Formula C₉H₁₂N₂O C₁₀H₁₂FN·HCl C₇H₁₀F₂N·HCl
MW (g/mol) 164.21 215.67 183.6
Key Features Methoxy-pyridine Fluorophenyl + HCl salt Difluorocyclobutane

Key Differences :

  • Lipophilicity : Fluorine atoms increase lipophilicity, enhancing blood-brain barrier penetration, which is critical for CNS-targeting drugs .
  • Salt Forms : Hydrochloride salts (e.g., –16) improve solubility and stability compared to free-base amines .

Heterocyclic and Complex Ring Systems

Key Compounds :

  • 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride (CAS: 2126176-99-4)
  • 2-(1-Methylindolin-5-yl)cyclopropan-1-amine (CAS: 1250921-58-4)
Property 1-(3-MeO-Pyridin-2-yl) 1-(Benzodioxin-6-yl) 2-(1-Me-Indolin-5-yl)
Molecular Formula C₉H₁₂N₂O C₁₁H₁₄ClNO₂ C₁₂H₁₆N₂
MW (g/mol) 164.21 235.69 188.27
Structural Complexity Moderate High (fused rings) High (indoline core)

Key Differences :

  • Target Selectivity : Benzodioxin and indoline systems (–18) may exhibit selectivity for serotonin or dopamine receptors due to structural mimicry .
  • Synthetic Challenges : Complex ring systems require multi-step syntheses, whereas the target compound is more straightforward to prepare .

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-(3-Methoxypyridin-2-yl)cyclopropan-1-amine to ensure high yield and purity?

Synthetic optimization requires addressing cyclopropane ring formation and pyridine functionalization. Key steps include:

  • Cyclopropanation : Use transition-metal catalysts (e.g., Rh(II)) with diazo reagents to form the strained cyclopropane ring. Monitor reaction temperature to avoid ring-opening side reactions .
  • Amine Protection : Protect the primary amine during pyridine functionalization using tert-butoxycarbonyl (Boc) groups to prevent undesired nucleophilic side reactions .
  • Microwave-Assisted Synthesis : For time-sensitive steps (e.g., coupling the methoxypyridine moiety), microwave irradiation at 180°C for 2–4 hours improves reaction efficiency .
  • Purification : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradients (0.1% TFA) to isolate the final compound. Purity should exceed 95% (validated by LC-MS) .

Q. How can researchers validate the structural integrity of this compound derivatives?

Validation methods include:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR for cyclopropane protons (δ ~1.2–1.8 ppm) and methoxy groups (δ ~3.8 ppm). Pyridine ring protons typically appear at δ ~7.5–8.5 ppm .
  • X-Ray Crystallography : Confirm the cyclopropane ring geometry and spatial orientation of the methoxypyridine group. For hydrochloride salts, monitor chloride counterion interactions .
  • High-Resolution Mass Spectrometry (HRMS) : Ensure molecular ion peaks align with the theoretical mass (e.g., C9_9H11_{11}N2_2O: 163.0870 g/mol) .

Q. What stability challenges are associated with this compound under experimental conditions?

  • Thermal Degradation : The cyclopropane ring is prone to ring-opening at temperatures >150°C. Store compounds at –20°C in anhydrous conditions .
  • Oxidative Sensitivity : The amine group may oxidize in air. Use inert atmospheres (N2_2/Ar) during synthesis and storage .
  • pH-Dependent Stability : In aqueous solutions, maintain pH 6–8 to prevent hydrolysis of the methoxy group. Buffers like phosphate or HEPES are recommended .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data for this compound across different assay systems?

Contradictions often arise from differences in:

  • Cellular Permeability : Use logP calculations (e.g., ClogP ~1.5) to assess membrane penetration. Compare results from cell-based vs. cell-free assays .
  • Metabolic Stability : Perform hepatic microsome studies (human/rat) to identify metabolic hotspots (e.g., demethylation of the methoxy group) .
  • Target Engagement : Validate binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference with computational docking models .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

  • Ring Strain Effects : The cyclopropane ring’s strain (~27 kcal/mol) enhances reactivity in [2+2] cycloadditions or ring-opening reactions with electrophiles .
  • Electronic Effects : The electron-donating methoxy group on pyridine directs electrophilic substitution to the 4-position. Use DFT calculations (B3LYP/6-31G*) to map electron density .
  • Catalyst Compatibility : Palladium catalysts (e.g., Pd(OAc)2_2/XPhos) are effective for Suzuki-Miyaura couplings, but avoid strong bases (e.g., NaOtBu) to prevent amine deprotonation .

Q. How do stereochemical variations in cyclopropane derivatives impact the biological activity of this compound?

  • Cis vs. Trans Isomers : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol) to separate enantiomers. Trans isomers often show higher receptor binding due to reduced steric hindrance .
  • Conformational Rigidity : Cyclopropane’s rigidity restricts rotational freedom, enhancing selectivity for planar binding pockets (e.g., kinase ATP sites) .

Q. What computational tools are recommended for predicting the physicochemical properties of this compound analogs?

  • Retrosynthesis Planning : Use AI-driven tools (e.g., Pistachio, Reaxys) to propose synthetic routes and avoid incompatible reagents .
  • ADMET Prediction : SwissADME or ADMETlab 2.0 estimate solubility (LogS ~–3.2), blood-brain barrier penetration (BBB+), and CYP450 inhibition .
  • Molecular Dynamics (MD) : Simulate cyclopropane ring behavior in lipid bilayers (GROMACS) to optimize pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.